
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of propene, featuring both bromine and allyloxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene typically involves the bromination of 3-(prop-2-en-1-yloxy)prop-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the allyloxy group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in dichloromethane.
Major Products:
Substitution: Formation of 3-(prop-2-en-1-yloxy)prop-1-ol.
Elimination: Formation of 2-bromo-1,3-butadiene.
Addition: Formation of 2,3-dibromo-3-(prop-2-en-1-yloxy)propane.
Aplicaciones Científicas De Investigación
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the allyloxy group can participate in addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
3-Bromo-2-(prop-2-en-1-yloxy)prop-1-ene: Similar structure but with different substitution patterns.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Contains a benzene ring and an alkyne group instead of an alkene.
Uniqueness: 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is unique due to its combination of bromine and allyloxy functional groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Propiedades
Número CAS |
87279-92-3 |
|---|---|
Fórmula molecular |
C6H9BrO |
Peso molecular |
177.04 g/mol |
Nombre IUPAC |
2-bromo-3-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C6H9BrO/c1-3-4-8-5-6(2)7/h3H,1-2,4-5H2 |
Clave InChI |
LDROOXDVSHSEIB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
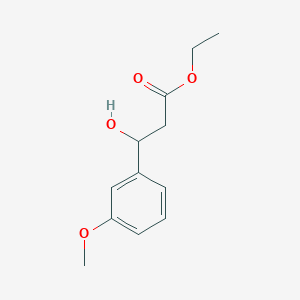
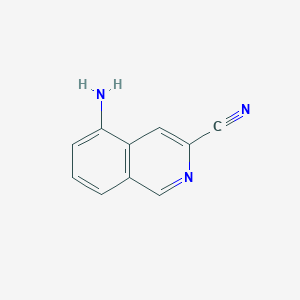
![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
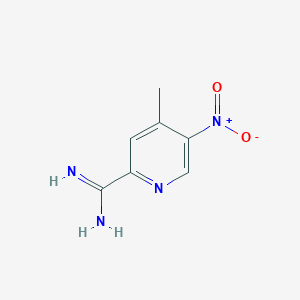
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
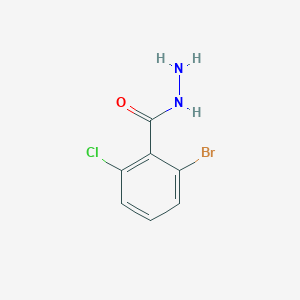
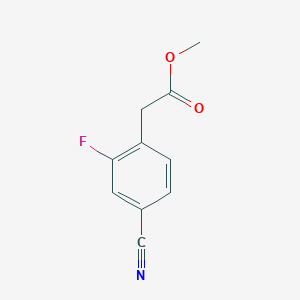
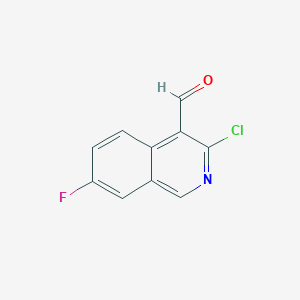
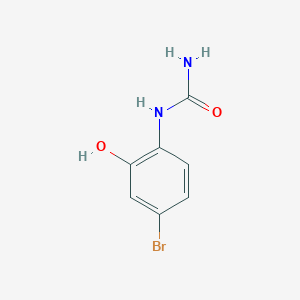
![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
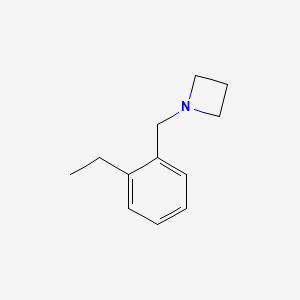
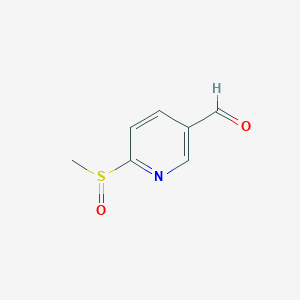
![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)
